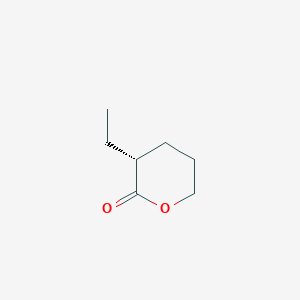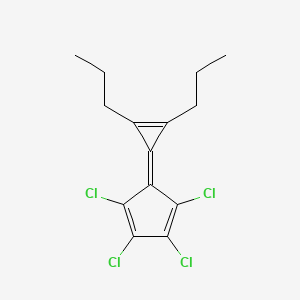![molecular formula C16H12Br4 B13794335 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene is an organic compound with the molecular formula C14H10Br4 It is a derivative of naphthalene, where two brominated propenyl groups are attached to the 1 and 8 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene typically involves the bromination of 1,8-dipropargyl naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 1,8-bis[(Z)-1,2-diamino-1-propenyl]naphthalene or 1,8-bis[(Z)-1,2-dithio-1-propenyl]naphthalene.
Reduction: Formation of 1,8-bis[(Z)-1,2-dihydro-1-propenyl]naphthalene.
Oxidation: Formation of 1,8-naphthoquinone derivatives.
Scientific Research Applications
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects
Properties
Molecular Formula |
C16H12Br4 |
|---|---|
Molecular Weight |
523.9 g/mol |
IUPAC Name |
1,8-bis[(Z)-1,2-dibromoprop-1-enyl]naphthalene |
InChI |
InChI=1S/C16H12Br4/c1-9(17)15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(20)10(2)18/h3-8H,1-2H3/b15-9-,16-10- |
InChI Key |
NCGLBEHLXPMBMN-VULZFCBJSA-N |
Isomeric SMILES |
C/C(=C(/Br)\C1=CC=CC2=C1C(=CC=C2)/C(=C(/Br)\C)/Br)/Br |
Canonical SMILES |
CC(=C(C1=CC=CC2=C1C(=CC=C2)C(=C(C)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



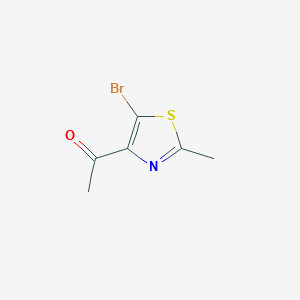
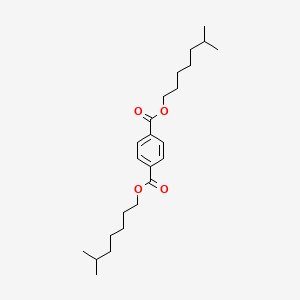
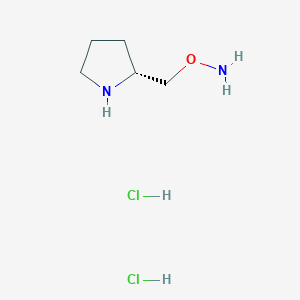
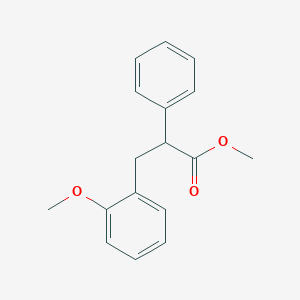
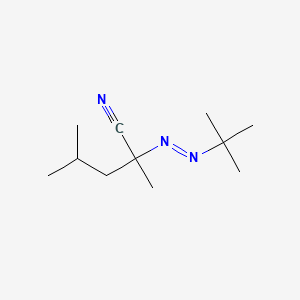
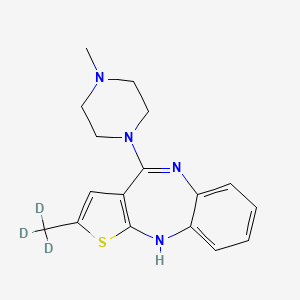
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
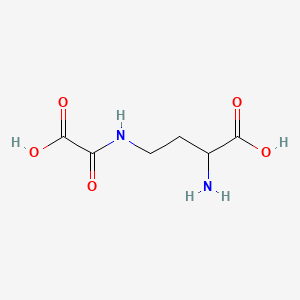
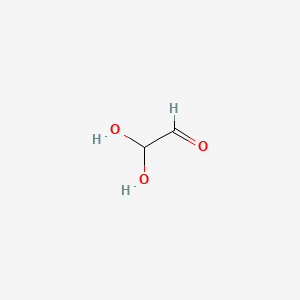
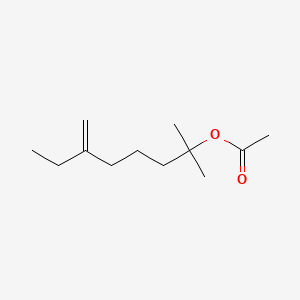
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
